![molecular formula C9H16OS B089824 1-Oxa-4-thiaspiro[4.6]undecane CAS No. 184-31-6](/img/structure/B89824.png)
1-Oxa-4-thiaspiro[4.6]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-4-thiaspiro[4.6]undecane is a heterocyclic compound with a spirocyclic structure that has attracted significant attention from researchers. This compound has been synthesized using various methods, and its unique structure has led to its application in various scientific research fields.
Wirkmechanismus
The mechanism of action of 1-Oxa-4-thiaspiro[4.6]undecane is not well understood. However, it is believed that the compound interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 1-Oxa-4-thiaspiro[4.6]undecane has various biochemical and physiological effects. This compound has been shown to have antifungal, antibacterial, and antiviral activities. It has also been shown to have potential anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-Oxa-4-thiaspiro[4.6]undecane in lab experiments has several advantages. This compound is relatively easy to synthesize, and its unique structure makes it an excellent precursor for the synthesis of various compounds. However, the limitations of this compound include its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-Oxa-4-thiaspiro[4.6]undecane in scientific research. One potential direction is the development of new catalysts for organic reactions using this compound as a ligand. Another direction is the synthesis of new compounds with potential biological activities using 1-Oxa-4-thiaspiro[4.6]undecane as a precursor. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, 1-Oxa-4-thiaspiro[4.6]undecane is a unique compound with various potential applications in scientific research. Its synthesis has been optimized using various methods, and its use in the synthesis of new compounds and catalysts has been explored. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-Oxa-4-thiaspiro[4.6]undecane involves the reaction of 1,3-dithiolane with 1,2-epoxybutane. This reaction leads to the formation of the spirocyclic structure of the compound. The synthesis of this compound has been optimized using different methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis.
Wissenschaftliche Forschungsanwendungen
1-Oxa-4-thiaspiro[4.6]undecane has been widely used in scientific research due to its unique structure and properties. This compound has been used as a precursor for the synthesis of various compounds with potential biological activities. It has also been used as a ligand in the design of new catalysts for organic reactions.
Eigenschaften
CAS-Nummer |
184-31-6 |
---|---|
Produktname |
1-Oxa-4-thiaspiro[4.6]undecane |
Molekularformel |
C9H16OS |
Molekulargewicht |
172.29 g/mol |
IUPAC-Name |
1-oxa-4-thiaspiro[4.6]undecane |
InChI |
InChI=1S/C9H16OS/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1-8H2 |
InChI-Schlüssel |
YMBFOROXKKKJEE-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)OCCS2 |
Kanonische SMILES |
C1CCCC2(CC1)OCCS2 |
Andere CAS-Nummern |
184-31-6 |
Synonyme |
1-Oxa-4-thiaspiro[4.6]undecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.